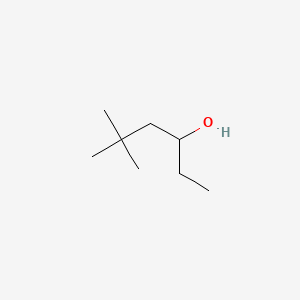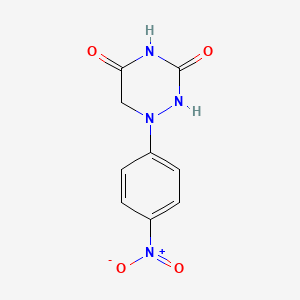
1,2,4-Triazine-3,5(2H,4H)-dione, dihydro-1-(4-nitrophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4-Triazine-3,5(2H,4H)-dione, dihydro-1-(4-nitrophenyl)- is a compound belonging to the triazine family. Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of a nitrophenyl group, which imparts unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazine-3,5(2H,4H)-dione, dihydro-1-(4-nitrophenyl)- typically involves the reaction of cyanuric chloride with various nucleophiles. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like triethylamine. The reaction proceeds through nucleophilic substitution, where the chlorine atoms on the cyanuric chloride are replaced by the desired substituents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
1,2,4-Triazine-3,5(2H,4H)-dione, dihydro-1-(4-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperatures and pressures to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions include various substituted triazines, nitro derivatives, and amino derivatives. These products have significant applications in pharmaceuticals, agrochemicals, and materials science .
Wissenschaftliche Forschungsanwendungen
1,2,4-Triazine-3,5(2H,4H)-dione, dihydro-1-(4-nitrophenyl)- has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including its role as an enzyme inhibitor.
Industry: Utilized in the production of dyes, pigments, and polymer stabilizers
Wirkmechanismus
The mechanism of action of 1,2,4-Triazine-3,5(2H,4H)-dione, dihydro-1-(4-nitrophenyl)- involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and proteins, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial and anticancer activities. The compound may also interfere with cellular pathways, leading to apoptosis or cell cycle arrest .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,5-Triazine: Another triazine derivative with different substitution patterns.
2,4,6-Trichloro-1,3,5-triazine: Known for its use in the synthesis of herbicides and resins.
Lamotrigine: A triazine derivative used as an anticonvulsant drug.
Uniqueness
1,2,4-Triazine-3,5(2H,4H)-dione, dihydro-1-(4-nitrophenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
66155-54-2 |
|---|---|
Molekularformel |
C9H8N4O4 |
Molekulargewicht |
236.18 g/mol |
IUPAC-Name |
1-(4-nitrophenyl)-1,2,4-triazinane-3,5-dione |
InChI |
InChI=1S/C9H8N4O4/c14-8-5-12(11-9(15)10-8)6-1-3-7(4-2-6)13(16)17/h1-4H,5H2,(H2,10,11,14,15) |
InChI-Schlüssel |
BGDNDDYDPGUUHO-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=O)NC(=O)NN1C2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


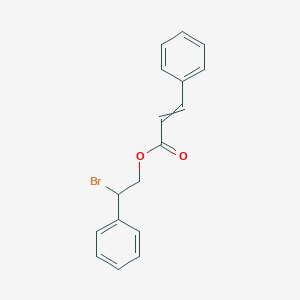
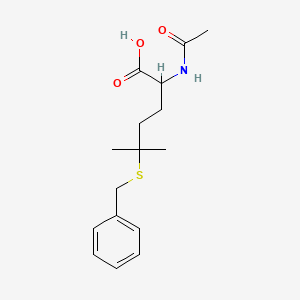
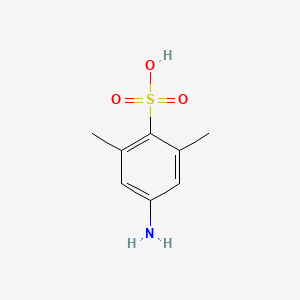
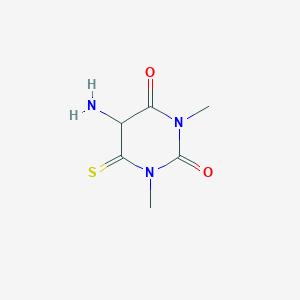
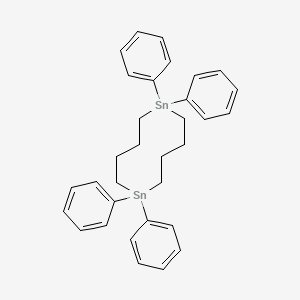
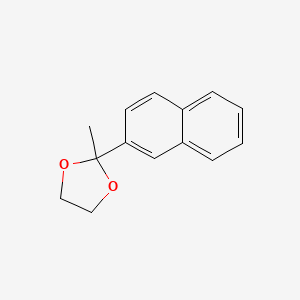
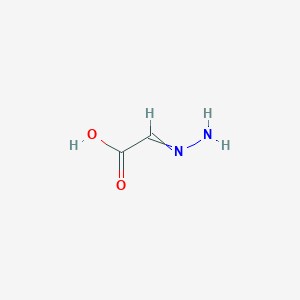
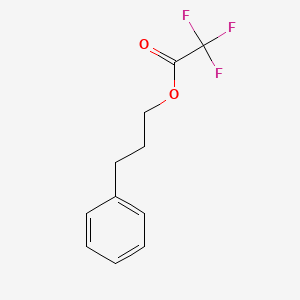
![Acetamide, 2-[[(cyanophenylmethylene)amino]oxy]-](/img/structure/B14481515.png)
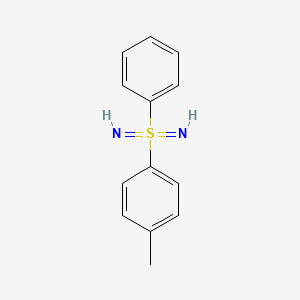
![6-(Methylsulfanyl)-3-[(trimethylsilyl)oxy]-5-[(trimethylsilyl)sulfanyl]-1,2,4-triazine](/img/structure/B14481524.png)

![N-[(E)-{[(E)-(Butylimino)(phenyl)methyl]amino}(phenyl)methylidene]benzamide](/img/structure/B14481533.png)
